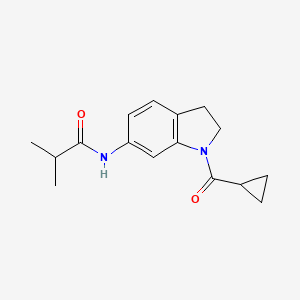
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide, also known as 6-chloro-N-acetylindoline-2-carboxamide (CICA), is an indole-based compound that has been used in scientific research for various applications. CICA has been used in the synthesis of various compounds, as an inhibitor of protein phosphatase 2A, and as a tool to study the biochemical and physiological effects of indole-based compounds. Additionally, CICA has been used in various laboratory experiments to study the effects of various compounds.
Aplicaciones Científicas De Investigación
CICA has been used in various scientific research applications. CICA has been used as an inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of cellular processes. CICA has also been used in the synthesis of various compounds, such as indoline-2-carboxylic acid derivatives, and as a tool to study the biochemical and physiological effects of indole-based compounds.
Mecanismo De Acción
CICA has been shown to inhibit PP2A activity by binding to the catalytic subunit of PP2A and blocking its ability to catalyze the transfer of phosphate groups from proteins. This inhibition of PP2A activity leads to the disruption of various cellular processes, including cell cycle progression, apoptosis, and cell migration.
Biochemical and Physiological Effects
CICA has been shown to have various biochemical and physiological effects. CICA has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the migration of cells. Additionally, CICA has been shown to have anti-inflammatory and anti-oxidative effects, as well as to inhibit the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CICA in laboratory experiments has several advantages and limitations. One advantage of using CICA in laboratory experiments is that it is a relatively inexpensive compound. Additionally, CICA is relatively stable and can be stored for long periods of time without significant degradation. However, CICA is not soluble in water and therefore must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. Additionally, CICA is a relatively weak inhibitor of PP2A and therefore may not be suitable for experiments that require high levels of inhibition.
Direcciones Futuras
In the future, CICA may be used to further study the biochemical and physiological effects of indole-based compounds. Additionally, CICA may be used to develop new compounds with improved PP2A inhibitory activity. CICA may also be used to study the effects of indole-based compounds on other cellular processes, such as cell cycle progression, apoptosis, and cell migration. Additionally, CICA may be used to study the effects of indole-based compounds on other biological systems, such as the immune system and the nervous system. Finally, CICA may be used to develop new compounds with improved PP2A inhibitory activity for the treatment of various diseases.
Métodos De Síntesis
CICA can be synthesized using a variety of synthetic methods. The most common method for synthesizing CICA is through the reaction of 4-chlorophenol with indoline-2-carboxylic acid in the presence of anhydrous acetic acid. This reaction produces a compound with a molecular weight of 307.81 g/mol and a purity of 99.3%.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-12(22)21-9-8-13-2-5-15(10-17(13)21)20-18(23)11-24-16-6-3-14(19)4-7-16/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHQZXBOUPJOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














